2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol
Overview
Description
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is an organic compound with the molecular formula C14H14O3. It is characterized by the presence of two hydroxyl groups and a hydroxymethyl group attached to a diphenylmethane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes condensation to form the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of ethers, esters, or other derivatives.
Scientific Research Applications
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the hydroxymethyl group.
4,4’-Dihydroxybenzophenone: Contains two hydroxyl groups but has a different backbone structure.
4,4’-Dihydroxy-3,3’-dimethylbiphenyl: Similar hydroxyl substitution pattern but with additional methyl groups.
Uniqueness
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-12-8-11(3-6-14(12)17)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKBSDWUZPDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175490 | |
Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-68-5 | |
Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021243685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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